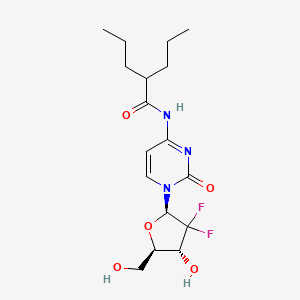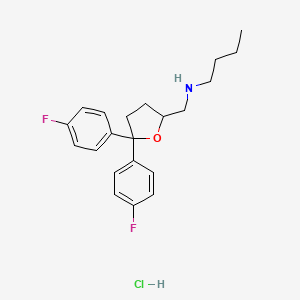
ly393615
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ly393615 is a chemical compound with the molecular formula C21H26ClF2NO and a molecular weight of 381.9 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ly393615 typically involves the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with an acid catalyst under controlled temperature conditions.
Substitution Reactions: The next step involves the introduction of the n-butyl and 4-fluorophenyl groups through substitution reactions. These reactions are typically carried out using appropriate alkylating agents and fluorinating reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure the consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
ly393615 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used. These reactions are often conducted under inert atmospheres to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as alkyl halides, fluorinating agents, and nucleophiles. The reaction conditions vary depending on the specific substituents being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
ly393615 has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may be used in assays to investigate its interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a neuronal calcium channel blocker. It may be investigated for its effects on neurological disorders and other medical conditions.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of ly393615 involves its interaction with molecular targets and pathways. As a neuronal calcium channel blocker, the compound inhibits the influx of calcium ions into neurons, thereby modulating neuronal excitability and signaling. This action can have therapeutic effects in conditions characterized by abnormal neuronal activity, such as epilepsy and neuropathic pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-: This compound has a similar furan ring structure but differs in its substituents and overall molecular structure.
2-Furanmethanamine, tetrahydro-: Another related compound with a simpler structure, lacking the n-butyl and 4-fluorophenyl groups.
Uniqueness
ly393615 is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the n-butyl and 4-fluorophenyl groups enhances its interactions with molecular targets and contributes to its potential therapeutic applications.
Propriétés
Numéro CAS |
325819-97-4 |
|---|---|
Formule moléculaire |
C21H26ClF2NO |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
N-[[5,5-bis(4-fluorophenyl)oxolan-2-yl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25F2NO.ClH/c1-2-3-14-24-15-20-12-13-21(25-20,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17;/h4-11,20,24H,2-3,12-15H2,1H3;1H |
Clé InChI |
GBBGQGHWUPHIOP-UHFFFAOYSA-N |
SMILES |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl |
SMILES canonique |
CCCCNCC1CCC(O1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LY 393615 LY-393615 LY393615 N-((5,5-bis(4-fluorophenyl)tetrahydro-2-furanyl)methyl)-1-butanamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


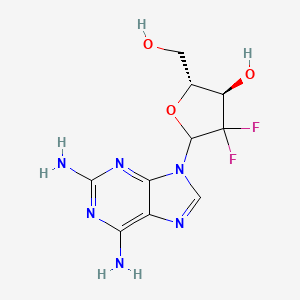
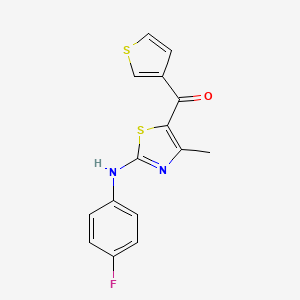
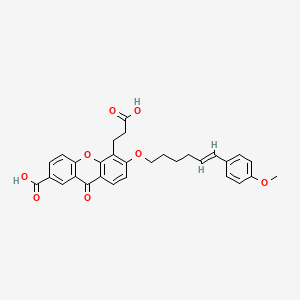
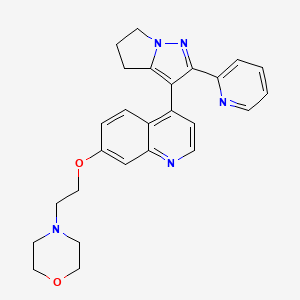
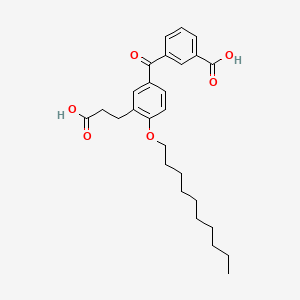
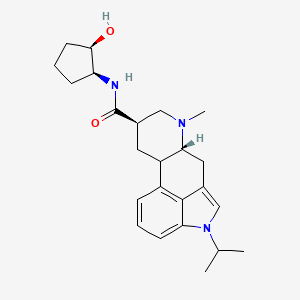
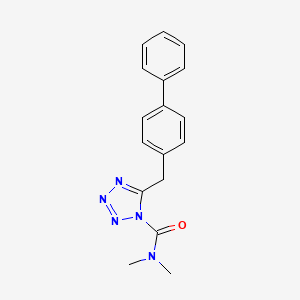
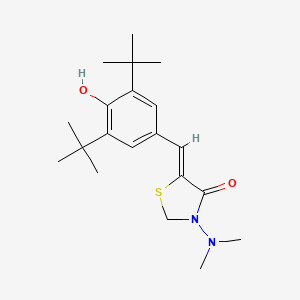
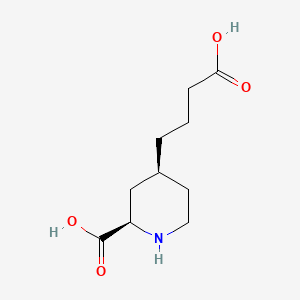
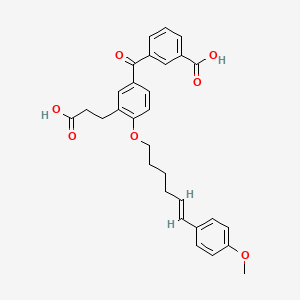
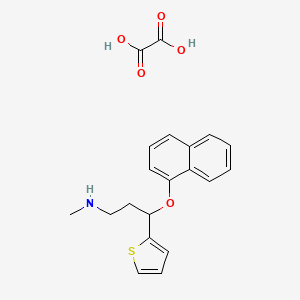
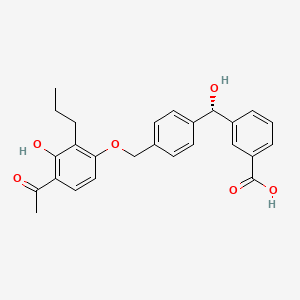
![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol](/img/structure/B1675625.png)
